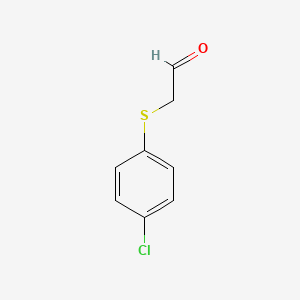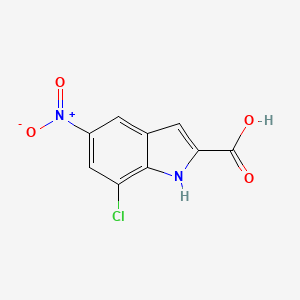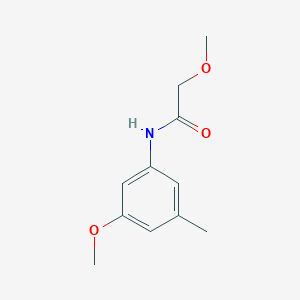
(4-Chloro-phenylsulfanyl)-acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-phenylsulfanyl)-acetaldehyde is an organic compound characterized by the presence of a chloro-substituted phenyl group attached to a sulfanyl group, which is further connected to an acetaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-phenylsulfanyl)-acetaldehyde typically involves the reaction of 4-chlorothiophenol with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: (4-Chloro-phenylsulfanyl)-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reactions typically occur in the presence of a base, such as sodium hydroxide (NaOH), and may require heating to proceed efficiently.
Major Products Formed:
Oxidation: (4-Chloro-phenylsulfanyl)-acetic acid.
Reduction: (4-Chloro-phenylsulfanyl)-ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(4-Chloro-phenylsulfanyl)-acetaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Chloro-phenylsulfanyl)-acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro and sulfanyl groups may also contribute to the compound’s reactivity and specificity towards certain targets.
相似化合物的比较
- (4-Chloro-phenylsulfanyl)-acetic acid
- (4-Chloro-phenylsulfanyl)-ethanol
- (4-Chloro-phenylsulfanyl)-acetyl chloride
Comparison: Compared to its similar compounds, (4-Chloro-phenylsulfanyl)-acetaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential applications. For example, while (4-Chloro-phenylsulfanyl)-acetic acid is more stable and less reactive, this compound can participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C8H7ClOS |
|---|---|
分子量 |
186.66 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C8H7ClOS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-5H,6H2 |
InChI 键 |
SKIIOFFRCPAPAJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1SCC=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13189662.png)
![1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13189666.png)
![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13189677.png)
![Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13189686.png)



![1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13189697.png)
amine](/img/structure/B13189698.png)

![7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13189716.png)

